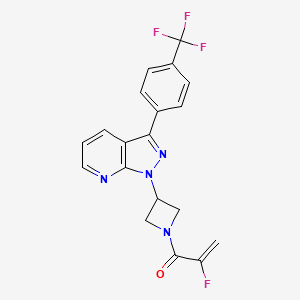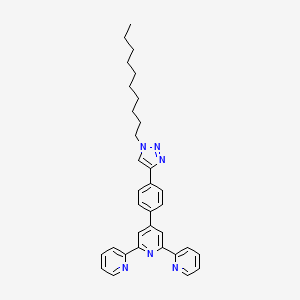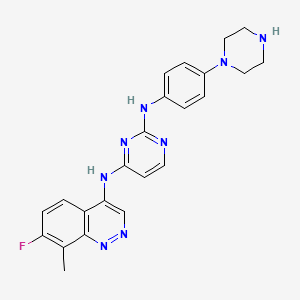
Alk5-IN-25
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alk5-IN-25 is a potent inhibitor of the transforming growth factor beta receptor type 1 kinase, also known as activin receptor-like kinase 5. This compound is known for its high selectivity and efficacy in inhibiting the transforming growth factor beta signaling pathway, which plays a crucial role in various cellular processes such as proliferation, differentiation, and apoptosis. This compound has shown significant potential in preclinical studies for the treatment of cancer and fibrotic diseases .
Vorbereitungsmethoden
The synthesis of Alk5-IN-25 involves several key steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups to enhance its inhibitory activity. The synthetic route typically includes:
Formation of the core structure: This involves the construction of the central scaffold through a series of condensation and cyclization reactions.
Functional group modifications: Introduction of various substituents to the core structure to improve selectivity and potency. This may involve reactions such as halogenation, alkylation, and acylation.
Purification and characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance and mass spectrometry.
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Alk5-IN-25 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups on this compound.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Wissenschaftliche Forschungsanwendungen
Alk5-IN-25 has a wide range of scientific research applications, including:
Cancer Research: this compound has been extensively studied for its potential to inhibit tumor growth and metastasis by blocking the transforming growth factor beta signaling pathway.
Fibrosis Research: The compound has demonstrated efficacy in reducing fibrosis in animal models by inhibiting the transforming growth factor beta-mediated fibrotic response.
Wirkmechanismus
Alk5-IN-25 exerts its effects by selectively inhibiting the transforming growth factor beta receptor type 1 kinase. This inhibition prevents the phosphorylation and activation of downstream signaling molecules, such as SMAD2 and SMAD3, which are critical for the transcription of target genes involved in cell proliferation, differentiation, and apoptosis. By blocking this pathway, this compound can effectively reduce tumor growth, fibrosis, and immune evasion .
Vergleich Mit ähnlichen Verbindungen
Alk5-IN-25 is unique in its high selectivity and potency compared to other similar compounds. Some of the similar compounds include:
This compound stands out due to its superior selectivity and efficacy in preclinical studies, making it a promising candidate for further development in cancer and fibrosis therapies.
Eigenschaften
Molekularformel |
C23H23FN8 |
|---|---|
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
4-N-(7-fluoro-8-methylcinnolin-4-yl)-2-N-(4-piperazin-1-ylphenyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C23H23FN8/c1-15-19(24)7-6-18-20(14-27-31-22(15)18)29-21-8-9-26-23(30-21)28-16-2-4-17(5-3-16)32-12-10-25-11-13-32/h2-9,14,25H,10-13H2,1H3,(H2,26,28,29,30,31) |
InChI-Schlüssel |
OZKYCVQWMFRIMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC2=C1N=NC=C2NC3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCNCC5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


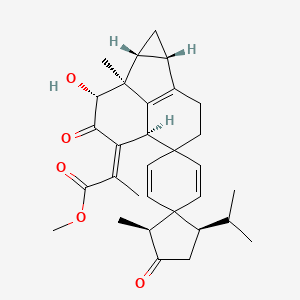

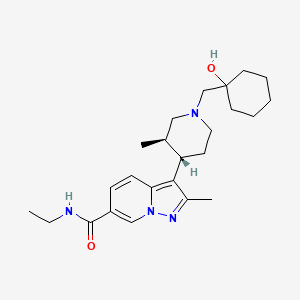
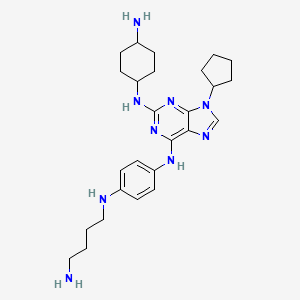
![potassium;4-[[(1S,2S)-1-carboxy-2-methylbutyl]iminomethyl]-5-(hydroxymethyl)-2-methylpyridin-3-olate](/img/structure/B12406972.png)
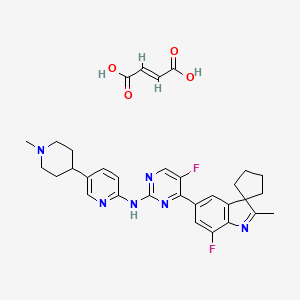

![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(6-chloropurin-9-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12406977.png)
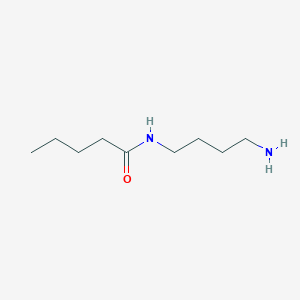
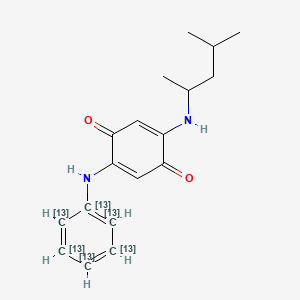
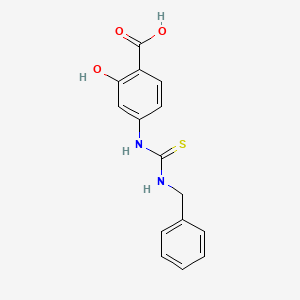
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407000.png)
